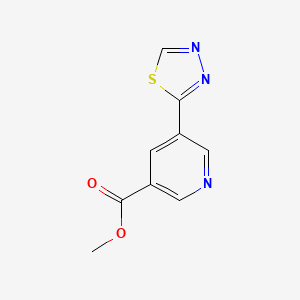

Methyl 5-(1,3,4-thiadiazol-2-yl)nicotinate

Description

Structure

3D Structure

Properties

CAS No. |

1346687-60-2 |

|---|---|

Molecular Formula |

C9H7N3O2S |

Molecular Weight |

221.24 g/mol |

IUPAC Name |

methyl 5-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H7N3O2S/c1-14-9(13)7-2-6(3-10-4-7)8-12-11-5-15-8/h2-5H,1H3 |

InChI Key |

NLYVZFWKJSEQBI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=NN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of Methyl 5-(1,3,4-thiadiazol-2-yl)nicotinate

The synthesis of this compound is strategically planned through a convergent approach, which involves the synthesis of two key heterocyclic precursors followed by their coupling. This method allows for the independent modification of each fragment, providing a versatile route to the target molecule and its analogs.

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of this compound identifies the carbon-carbon bond between the pyridine (B92270) and thiadiazole rings as the key disconnection point. This suggests a cross-coupling reaction as the final step in the synthetic sequence. The two primary building blocks are therefore a functionalized methyl nicotinate (B505614) derivative and a suitable 1,3,4-thiadiazole (B1197879) intermediate.

The retrosynthetic pathway can be visualized as follows:

This approach allows for the separate synthesis and purification of the two key heterocyclic systems before their final assembly.

Precursor Synthesis: Nicotinate Derivatives

A crucial precursor for the synthesis is a methyl nicotinate derivative activated for cross-coupling reactions. Methyl 5-bromonicotinate is a commonly used and commercially available starting material for this purpose. Its synthesis can be achieved from 5-bromonicotinic acid through esterification. A typical laboratory-scale synthesis involves the reaction of 5-bromonicotinic acid with a methylating agent.

| Reactant | Reagent | Product |

| 5-Bromonicotinic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | Methyl 5-bromonicotinate |

| 5-Bromonicotinic acid | Thionyl chloride, then Methanol | Methyl 5-bromonicotinate |

Precursor Synthesis: 1,3,4-Thiadiazole Intermediates

The synthesis of the 1,3,4-thiadiazole precursor can be accomplished through several established methods. A common route involves the cyclization of a thiosemicarbazide (B42300) derivative. For instance, 2-amino-1,3,4-thiadiazole (B1665364) can be prepared by the oxidative cyclization of thiosemicarbazide in the presence of a suitable oxidizing agent. To be used in a cross-coupling reaction, this 2-amino-1,3,4-thiadiazole would then need to be functionalized, for example, by conversion to a boronic ester or a stannane (B1208499) derivative.

Alternatively, a 2-substituted-1,3,4-thiadiazole can be synthesized from a carboxylic acid and thiosemicarbazide. This approach would allow for the introduction of various substituents at the 5-position of the thiadiazole ring if desired.

Optimization of Reaction Pathways and Conditions

The successful synthesis of this compound hinges on the efficient coupling of the nicotinate and thiadiazole precursors. The optimization of the reaction conditions, including the choice of catalyst, solvent, and base, is critical to maximize the yield and purity of the final product.

Cross-Coupling and Cyclization Reactions for Scaffold Assembly

Palladium-catalyzed cross-coupling reactions are the most viable methods for constructing the C-C bond between the pyridine and thiadiazole rings. The Suzuki-Miyaura coupling is a particularly attractive option due to its mild reaction conditions and the commercial availability of a wide range of boronic acids and their derivatives.

In a model Suzuki-Miyaura reaction, Methyl 5-bromonicotinate would be coupled with a 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole.

| Coupling Partner 1 | Coupling Partner 2 | Reaction Type |

| Methyl 5-bromonicotinate | 2-(Boronic ester)-1,3,4-thiadiazole | Suzuki-Miyaura Coupling |

| Methyl 5-bromonicotinate | 2-(Stannane)-1,3,4-thiadiazole | Stille Coupling |

Investigation of Catalytic Systems and Solvents

The choice of the catalytic system is paramount for the success of the cross-coupling reaction. A variety of palladium catalysts and ligands can be employed, with the optimal combination depending on the specific substrates. For the coupling of heteroaryl halides with heteroaryl boronic esters, palladium complexes with phosphine (B1218219) ligands are commonly used.

Below is a table summarizing potential catalytic systems and solvents for the Suzuki-Miyaura coupling of Methyl 5-bromonicotinate with a thiadiazole boronic ester, based on analogous reactions in the literature.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 |

The optimization of these parameters is typically performed through systematic screening to identify the conditions that provide the highest yield of this compound while minimizing side product formation. Factors such as the electronic properties of the substrates and the steric hindrance around the coupling sites will influence the choice of the optimal conditions.

Exploration of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic systems to minimize environmental impact and enhance efficiency. researchgate.net For a molecule like this compound, sustainable approaches can be applied to the synthesis of both the nicotinic acid and the 1,3,4-thiadiazole precursors, as well as their coupling.

Enzymatic and Biocatalytic Approaches: Biocatalysis offers a green alternative to traditional chemical synthesis, characterized by mild reaction conditions, high selectivity, and reduced waste. nih.gov The synthesis of the nicotinic acid portion can be achieved through enzymatic hydrolysis of 3-cyanopyridine (B1664610) using nitrilase enzymes. nih.govfrontiersin.org For instance, nitrilase from Rhodococcus rhodochrous has been shown to convert 3-cyanopyridine to nicotinic acid with 100% yield under mild, aqueous conditions. nih.gov Furthermore, the esterification of nicotinic acid to methyl nicotinate can be performed using solid acid catalysts like MoO3/SiO2, replacing corrosive mineral acids such as sulfuric acid. researchgate.netorientjchem.org

For the derivatization phase, enzymatic processes are also highly applicable. Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in environmentally friendly solvents like tert-amyl alcohol. nih.gov This enzymatic amidation proceeds with high yields (81.6–88.5%) and can be adapted for continuous-flow microreactors, significantly shortening reaction times from 24 hours to 35 minutes compared to batch processes. nih.gov Such a method could be adapted to convert the methyl ester of the target compound into various amides.

Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation and ultrasonication are energy-efficient techniques that can dramatically reduce reaction times and improve yields. researchgate.netnanobioletters.com The synthesis of 1,3,4-thiadiazole derivatives, for example, can be expedited using these green chemistry tools. researchgate.netresearchgate.net These methods often allow for solvent-free conditions or the use of greener solvents, further enhancing the sustainability of the process. mdpi.com

Advanced Synthetic Techniques

Modern organic synthesis employs sophisticated techniques to build molecular complexity in a controlled and efficient manner.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. bohrium.com The synthesis of thiadiazolyl-pyridine scaffolds is amenable to MCR strategies. bohrium.comresearchgate.netjournalajst.com

One plausible approach involves a one-pot, three-component reaction between a 2-amino-1,3,4-thiadiazole, an aldehyde, and an active methylene (B1212753) compound, such as a β-ketoester, in the presence of a catalyst. rsc.org For instance, researchers have successfully synthesized thiadiazolyl-pyridine derivatives in high yields through a one-pot reaction of acetylthiadiazole, various aldehydes, malononitrile, and ammonium (B1175870) acetate. journalajst.com This methodology avoids the isolation of intermediates, reduces solvent waste, and simplifies purification procedures. rsc.org

Table 1: Examples of Multicomponent Reactions for Thiadiazole/Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| 5-Acetylthiadiazole | Aromatic Aldehyde | Malononitrile / Ammonium Acetate | Acetic Acid, Reflux | 2-Amino-4-aryl-6-(thiadiazolyl)nicotinonitrile | bohrium.com |

| 2-Amino-1,3,4-thiadiazole | Aldehyde | Active Methylene Compound | V₂O₅/FAp, Ethanol, RT | nih.govresearchgate.netnih.govThiadiazolo[3,2-a]pyrimidine | rsc.org |

| Secondary Amine | Benzoyl Isothiocyanate | Dimethyl Acetylenedicarboxylate | Trypsin from Porcine Pancreas (PPT) | Thiazole Derivative | nih.gov |

Solid-phase synthesis (SPS) is a powerful technique that facilitates the construction of complex molecules and libraries of analogs by anchoring a starting material to an insoluble polymer support. nih.govmdpi.com This approach simplifies purification, as excess reagents and by-products are removed by simple filtration and washing.

For the synthesis of this compound analogs, a nicotinic acid derivative could be immobilized on a suitable resin, such as a chlorotrityl or Wang resin. The anchored nicotinate could then undergo a series of reactions to build the 1,3,4-thiadiazole ring at the 5-position. For example, a bromo-substituted nicotinate on the solid support could undergo a palladium-catalyzed cross-coupling reaction with a pre-formed 2-mercapto-1,3,4-thiadiazole. Alternatively, the functional groups on the resin-bound nicotinate could be converted into a thiosemicarbazide, followed by cyclization to form the thiadiazole ring directly on the support. The final product is then cleaved from the resin in the last step. This strategy is particularly advantageous for creating a library of derivatives by varying the building blocks in the final steps before cleavage. nih.gov

Regioselectivity: Achieving the correct substitution pattern (regioselectivity) is critical in the synthesis of polysubstituted heterocycles. The synthesis of the target compound requires the specific placement of the thiadiazole group at the C5 position of the pyridine ring and the methyl ester at the C3 position. This is typically achieved by starting with a pre-functionalized pyridine ring, such as nicotinic acid (pyridine-3-carboxylic acid). chemicalbook.com

Further functionalization of the pyridine ring must also be controlled. For example, Rh(III)-catalyzed hydroarylation of alkynes with pyridine derivatives can achieve C3-selective alkenylation, demonstrating high regiocontrol in C-H functionalization. rsc.org Similarly, the difunctionalization of pyridines via 3,4-pyridyne intermediates allows for the regioselective introduction of substituents at the C3 and C4 positions. nih.gov Neighboring group assistance, where a nearby functional group (like a 3-hydroxy group) directs a reaction, can also be employed for the regioselective hydrolysis or aminolysis of esters on a pyridine ring. nih.gov

Stereoselectivity: While the core structure of this compound is achiral, stereoselectivity becomes crucial when introducing chiral centers during derivatization. For instance, if the nicotinate moiety were to be functionalized with a chiral side chain, stereoselective methods would be necessary. Glycosylation of nicotinamide, for example, has been achieved stereoselectively to yield the β-anomer using Vorbrüggen conditions. nih.gov Such principles would be applicable if sugar moieties or other chiral fragments were to be added to the core structure.

Derivatization and Functionalization Strategies of this compound and its Analogs

The chemical reactivity of this compound allows for a wide range of structural modifications to explore structure-activity relationships for various applications.

The nicotinate portion of the molecule offers several sites for functionalization, including the ester group and the pyridine ring itself.

Transformations of the Methyl Ester: The methyl ester at the C3 position is a versatile handle for derivatization.

Amidation: The ester can be readily converted to a wide range of amides by reaction with primary or secondary amines. This reaction can be catalyzed by enzymes like lipase (B570770) for a greener process or through traditional methods. nih.govmdpi.com

Hydrazide Formation: Reaction with hydrazine (B178648) hydrate (B1144303) converts the methyl ester into the corresponding nicotinoyl hydrazide. researchgate.net This hydrazide is a key intermediate for synthesizing further derivatives such as hydrazones (by condensation with aldehydes or ketones), pyrazoles, or 1,2,4-triazoles. researchgate.net

Reduction: The ester can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like lithium aluminum hydride, providing another point for further functionalization.

Transesterification: The methyl ester can be exchanged for other alkyl or aryl groups by reacting with a different alcohol in the presence of a catalyst, such as sodium methoxide. google.com

Modifications of the Pyridine Ring: Direct C-H functionalization of the pyridine ring is a powerful strategy for late-stage modification, avoiding the need for de novo synthesis of each analog. umich.edu

Alkylation/Arylation: The electron-deficient nature of the pyridine ring makes it susceptible to certain C-H functionalization reactions, often directed by the ring nitrogen or other substituents. Transition metal-catalyzed reactions can introduce alkyl or aryl groups at specific positions. researchgate.net

Halogenation: Electrophilic halogenation can introduce chloro, bromo, or iodo substituents onto the pyridine ring, which can then serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new C-C or C-heteroatom bonds.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitution at different positions than the parent pyridine.

Table 2: Potential Derivatization Reactions on the Nicotinate Moiety

| Reaction Type | Reagent(s) | Functional Group Modified | Resulting Functional Group | Reference |

| Amidation | R¹R²NH, Novozym® 435 | Methyl Ester | Amide (-CONR¹R²) | nih.gov |

| Hydrazinolysis | N₂H₄·H₂O | Methyl Ester | Hydrazide (-CONHNH₂) | researchgate.net |

| Transesterification | R-OH, NaOCH₃ | Methyl Ester | Ester (-COOR) | google.com |

| Reduction | LiAlH₄ | Methyl Ester | Primary Alcohol (-CH₂OH) | - |

| C-H Alkenylation | Alkynes, Rh(III) catalyst | Pyridine C-H bond | Alkenyl group | rsc.org |

Modifications on the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is an electron-deficient system, which makes its carbon atoms susceptible to nucleophilic attack. nih.govmdpi.com This inherent reactivity allows for various modifications at the C5 position, which is unsubstituted in the parent molecule, this compound.

A common strategy to functionalize the C5 position is through an initial halogenation reaction, which introduces a good leaving group. For instance, bromination of the thiadiazole ring can be achieved, followed by nucleophilic substitution reactions. Halogenated 1,3,4-thiadiazoles are valuable intermediates, as the halogen atom can be readily displaced by a variety of nucleophiles. nih.gov This allows for the introduction of diverse functional groups such as amines, thiols, and alkoxy groups, thereby enabling the synthesis of a library of 5-substituted-2-(pyridin-3-yl)-1,3,4-thiadiazole derivatives.

Another powerful method for the modification of the thiadiazole moiety is through palladium-catalyzed cross-coupling reactions. mdpi.com Starting from the halogenated derivative, Suzuki or Stille coupling reactions can be employed to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups at the C5 position. This approach significantly expands the structural diversity that can be achieved from the core scaffold.

Furthermore, if the synthesis starts from a 2-amino-5-substituted-1,3,4-thiadiazole, the amino group offers a handle for a plethora of chemical transformations. nih.gov While the target compound itself does not possess an amino group, synthetic routes that proceed through a 2-amino-1,3,4-thiadiazole intermediate would allow for modifications such as acylation, alkylation, and the formation of Schiff bases, which can then be further manipulated.

The following table summarizes hypothetical modifications on the 1,3,4-thiadiazole moiety of a 2-aryl-1,3,4-thiadiazole, which can be extrapolated to this compound.

| Starting Material | Reagents and Conditions | Product | Modification Type |

| 2-Aryl-1,3,4-thiadiazole | 1. NBS, CCl4, reflux; 2. Nu-H, base | 2-Aryl-5-substituted-1,3,4-thiadiazole | Halogenation and Nucleophilic Substitution |

| 2-Aryl-5-bromo-1,3,4-thiadiazole | R-B(OH)2, Pd(PPh3)4, Na2CO3, toluene/H2O, reflux | 2-Aryl-5-R-1,3,4-thiadiazole | Suzuki Coupling |

| 2-Aryl-5-bromo-1,3,4-thiadiazole | R-Sn(Bu)3, Pd(PPh3)4, toluene, reflux | 2-Aryl-5-R-1,3,4-thiadiazole | Stille Coupling |

Design of Linkers and Scaffold Diversity Generation

The generation of scaffold diversity from this compound can be achieved by introducing linkers to either the pyridine or the thiadiazole ring. These linkers can then be used to connect other molecular fragments or to create dimeric or oligomeric structures.

One approach involves the hydrolysis of the methyl ester of the nicotinic acid moiety to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a variety of bifunctional linkers using standard amide bond-forming reagents (e.g., HATU, HOBt/EDC). The other end of the linker, which could contain a terminal amine, alcohol, or alkyne, can then be used for further derivatization, leading to a wide array of new chemical entities. This strategy is a common method for diversifying scaffolds based on nicotinic acid. researchgate.netnih.gov

Alternatively, linkers can be introduced at the C5 position of the 1,3,4-thiadiazole ring. As described previously, this position can be functionalized, for example, by introducing an amino or a hydroxyl group. These functional groups can then be used to attach linkers of varying lengths and compositions. For instance, a diamine linker could be reacted with a C5-carboxy-functionalized thiadiazole to create a new scaffold with a terminal amino group available for further reactions.

The synthesis of bis-thiadiazole derivatives connected by a linker is another effective strategy for scaffold diversity. researchgate.netnih.gov This can be accomplished by reacting a difunctional reagent with two equivalents of a suitable thiadiazole precursor. For example, a diacyl chloride could be reacted with two equivalents of a 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole to yield a symmetrical bis-thiadiazole linked by a dicarbonyl bridge. The length and flexibility of the linker can be systematically varied to explore the chemical space.

The table below outlines potential strategies for linker design and scaffold diversity generation starting from the this compound core.

| Core Scaffold Modification | Linker Type | Reaction | Resulting Scaffold |

| Hydrolysis of methyl nicotinate to nicotinic acid | Diamine (e.g., 1,6-hexanediamine) | Amide coupling | Nicotinamide derivative with a terminal amine |

| Functionalization of thiadiazole C5 with -NH2 | Diacid chloride (e.g., adipoyl chloride) | Amide coupling | Symmetrical bis-thiadiazole linked by an alkyl chain |

| Functionalization of thiadiazole C5 with -OH | Dihaloalkane (e.g., 1,4-dibromobutane) | Williamson ether synthesis | Symmetrical bis-thiadiazole linked by an ether chain |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Chemical Structure Confirmation

Spectroscopic methods are instrumental in mapping the chemical structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum for Methyl 5-(1,3,4-thiadiazol-2-yl)nicotinate is expected to show distinct signals corresponding to each unique proton environment. The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7.0-9.5 ppm). Specifically, the proton at the C2 position of the pyridine ring would likely appear as a doublet at the most downfield position due to its proximity to the nitrogen atom. The proton at C6 would also be a doublet, while the proton at C4 would present as a doublet of doublets. The methyl ester group (-OCH₃) would exhibit a characteristic singlet in the upfield region (around δ 3.9-4.0 ppm). The thiadiazole ring itself does not have a proton in this structure.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the ester carbonyl group (C=O) is expected to have a chemical shift in the range of δ 160-170 ppm. The carbons of the pyridine and thiadiazole rings would appear between δ 120-170 ppm. The methyl group carbon (-OCH₃) would be found significantly upfield, typically around δ 50-55 ppm.

2D NMR Techniques: To confirm the assignments from 1D NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the different fragments of the molecule, such as linking the pyridine ring to the thiadiazole ring and the ester group to the pyridine ring.

| Predicted NMR Data for this compound | |

|---|---|

| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR | ~9.2 (d, 1H, Py-H2), ~9.0 (d, 1H, Py-H6), ~8.4 (dd, 1H, Py-H4), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR | ~165 (C=O), ~168 (Thiadiazole C2), ~162 (Thiadiazole C5), ~153 (Py-C6), ~150 (Py-C2), ~138 (Py-C4), ~128 (Py-C5), ~125 (Py-C3), ~53 (-OCH₃) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A strong, sharp peak around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the methyl ester. The aromatic pyridine ring would show C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. The 1,3,4-thiadiazole (B1197879) ring is characterized by C=N stretching around 1600-1650 cm⁻¹ and C-S stretching vibrations at lower wavenumbers. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. This could be useful for confirming the vibrations of the symmetric thiadiazole ring system.

| Predicted IR Absorption Bands | |

|---|---|

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 2960 |

| Ester C=O Stretch | 1720 - 1740 |

| Aromatic C=C and C=N Stretches | 1450 - 1650 |

| C-O Stretch | 1200 - 1300 |

| C-S Stretch | 600 - 800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Mass Spectrometry (MS): For this compound (molecular formula C₉H₇N₃O₂S), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 221. This peak confirms the molecular weight of the compound. Common fragmentation pathways would likely include the loss of the methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z 190, or the loss of the entire methoxycarbonyl radical (•COOCH₃) resulting in a peak at m/z 162.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the molecule. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing definitive confirmation of the molecular formula C₉H₇N₃O₂S.

| Predicted Mass Spectrometry Data | |

|---|---|

| Parameter | Expected Value |

| Molecular Formula | C₉H₇N₃O₂S |

| Molecular Weight (Nominal) | 221 |

| HRMS Calculated Mass [M+H]⁺ | 222.0332 |

| Major Fragment Ions (m/z) | 190 ([M-OCH₃]⁺), 162 ([M-COOCH₃]⁺) |

X-ray Crystallography for Molecular and Crystal Structure Determination

Should a suitable single crystal of the compound be grown, single-crystal X-ray diffraction would offer the most definitive structural proof. This technique provides a precise three-dimensional map of the electron density in the crystal, allowing for the determination of exact atomic positions.

The data obtained from X-ray crystallography include:

Bond lengths and angles: Providing confirmation of the covalent structure.

Torsional angles: Describing the conformation of the molecule and the relative orientation of the pyridine and thiadiazole rings. It is expected that the two rings would be nearly coplanar to maximize conjugation.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonds or π-π stacking interactions, which influence the physical properties of the solid.

Elemental Analysis for Purity and Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and high purity.

| Elemental Composition for C₉H₇N₃O₂S | |

|---|---|

| Element | Theoretical Percentage (%) |

| Carbon (C) | 48.86 |

| Hydrogen (H) | 3.19 |

| Nitrogen (N) | 18.99 |

| Oxygen (O) | 14.46 |

| Sulfur (S) | 14.49 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical investigations are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules. For Methyl 5-(1,3,4-thiadiazol-2-yl)nicotinate, such studies would provide invaluable insights.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

DFT calculations would be instrumental in optimizing the molecular geometry of this compound to its lowest energy state. This would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate a range of electronic properties that describe the molecule's reactivity, such as ionization potential, electron affinity, electronegativity, and chemical hardness. Without specific studies, no data table for these parameters can be generated.

Analysis of Frontier Molecular Orbitals (FMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity. A detailed study would map the distribution of these orbitals across the molecular structure, identifying likely sites for nucleophilic and electrophilic attack. Currently, there is no published data on the HOMO-LUMO energies or their spatial distribution for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the molecular surface. It uses a color-coded scheme to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. An MEP analysis for this compound would pinpoint the reactive sites, such as the nitrogen atoms of the pyridine (B92270) and thiadiazole rings and the oxygen atom of the ester group. However, no such specific MEP map is available in the literature.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals. This analysis would quantify the stability of the molecule arising from these interactions, for instance, between the lone pairs of heteroatoms and the antibonding orbitals of adjacent bonds. Specific hyperconjugative interaction energies and charge transfer data for the title compound are not available.

Molecular Modeling and Simulation Methodologies

Beyond static quantum chemical calculations, molecular modeling and simulations offer insights into the dynamic behavior of molecules.

Conformational Analysis and Dynamics Simulations

Conformational analysis would explore the potential energy surface of this compound to identify its most stable conformers. This is particularly relevant for understanding the rotational freedom around the single bond connecting the pyridine and thiadiazole rings. Molecular dynamics simulations could then be employed to study the molecule's behavior over time at different temperatures, providing a more realistic understanding of its structural flexibility. No studies detailing the conformational landscape or dynamic properties of this molecule have been found.

Ligand-Target Interaction Prediction via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

For the broader class of compounds containing both pyridine and 1,3,4-thiadiazole (B1197879) rings, molecular docking studies have been instrumental in identifying potential biological targets. For instance, various derivatives have been docked against targets such as EGFR tyrosine kinase, α-amylase, and proteins involved in cancer and microbial pathways. nih.govplos.org These studies typically report binding energies (often in kcal/mol) and detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other molecular recognitions.

However, no specific molecular docking studies have been published for this compound. Consequently, there is no data available on its binding affinity, predicted binding poses, or key interactions with any specific biological target.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. These models are then used in virtual screening to search large compound databases for novel molecules with the potential for similar activity.

The 1,3,4-thiadiazole scaffold is considered a versatile pharmacophore, and various models have been developed based on active derivatives to identify new potential therapeutic agents. nih.govmdpi.com Virtual screening campaigns based on such pharmacophores have successfully identified hit compounds for further investigation.

There are no published pharmacophore models derived from or used to screen for this compound. As a result, its key pharmacophoric features have not been defined in the context of a specific biological target, and it has not been the subject of virtual screening applications based on this methodology.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters

In silico ADMET prediction is a critical step in early-stage drug discovery, used to forecast the pharmacokinetic and toxicological properties of a compound. These computational models assess properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities.

Numerous studies on 1,3,4-thiadiazole and pyridine-containing derivatives have included in silico ADMET predictions to evaluate their drug-likeness. rjptonline.orgnih.govnih.gov These analyses often utilize platforms like SwissADME or other predictive software to calculate parameters based on the compound's structure.

Specific in silico ADMET predictions for this compound are not available in the scientific literature. Therefore, a detailed data table of its predicted ADMET properties cannot be compiled from existing research.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of Methyl 5-(1,3,4-thiadiazol-2-yl)nicotinate Scaffold for SAR Elucidation

Systematic modification of the this compound scaffold is a cornerstone for elucidating its structure-activity relationships. This process involves the methodical alteration of different parts of the molecule to observe the corresponding changes in biological activity. The primary points of modification on this scaffold include the pyridine (B92270) ring, the thiadiazole ring, and the methyl ester group.

Modifications on the Pyridine Ring: The introduction of various substituents on the pyridine ring can significantly influence the molecule's interaction with biological targets. For instance, the placement of electron-donating or electron-withdrawing groups can alter the electronic distribution of the ring, thereby affecting its binding affinity.

Modifications on the Thiadiazole Ring: The 1,3,4-thiadiazole (B1197879) ring itself can be substituted at the C5 position. The nature of the substituent at this position has been shown to be crucial for the cytotoxic activity of some 1,3,4-thiadiazole derivatives. mdpi.com

Modification of the Ester Group: The methyl ester of the nicotinic acid portion can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These changes can impact the molecule's polarity and its ability to form hydrogen bonds, which are critical for receptor binding.

The following table summarizes the impact of these systematic modifications on the biological activity of hypothetical analogs, based on general principles observed in related compound series.

| Compound ID | Modification | Predicted Impact on Biological Activity |

| Analog A | Substitution with an electron-donating group on the pyridine ring. | May enhance activity by increasing electron density. |

| Analog B | Substitution with an electron-withdrawing group on the pyridine ring. | May decrease or alter activity depending on the target. |

| Analog C | Replacement of the methyl ester with a carboxylic acid. | Could increase polarity and potential for hydrogen bonding. |

| Analog D | Introduction of a bulky substituent at the C5 position of the thiadiazole ring. | May enhance binding through steric interactions or hinder it. |

| Analog E | Conversion of the methyl ester to an amide derivative. | Can introduce new hydrogen bond donors and acceptors. |

Rational Design and Synthesis of Analogs for Targeted SAR Exploration

The rational design of analogs of this compound is guided by the desire to explore specific structure-activity relationships and to optimize interactions with a particular biological target. This approach often involves computational modeling to predict binding affinities and to design molecules with improved pharmacological profiles.

The synthesis of these rationally designed analogs typically begins with the core nicotinic acid or thiadiazole building blocks. For example, substituted nicotinic acids can be reacted with thiosemicarbazide (B42300) in the presence of a dehydrating agent to form the 1,3,4-thiadiazole ring. Subsequent esterification would then yield the desired methyl nicotinate (B505614) derivative. The synthesis of a series of 2,5-disubstituted-1,3,4-thiadiazoles has been a common strategy to investigate their biological potential. nih.govresearchgate.net

Influence of Substituent Position and Electronic Effects on Biological Recognition

For instance, the introduction of a strong electron-withdrawing group, such as a nitro group, on the pyridine ring can significantly alter the electronic properties of the entire molecule. This can influence its ability to participate in charge-transfer interactions with biological macromolecules. researchcommons.org Conversely, an electron-donating group, such as a methoxy (B1213986) group, can increase the electron density on the ring system, potentially enhancing its interaction with electron-deficient pockets in a receptor.

The following table outlines the predicted effects of different substituents on the electronic properties and potential biological activity of the scaffold.

| Substituent | Position | Electronic Effect | Predicted Influence on Biological Recognition |

| Methoxy (-OCH3) | Pyridine Ring | Electron-donating | May enhance binding with electron-deficient targets. |

| Nitro (-NO2) | Pyridine Ring | Electron-withdrawing | May favor interactions with electron-rich targets. |

| Chloro (-Cl) | Pyridine Ring | Electron-withdrawing, Halogen bonding potential | Can alter binding through electronic and halogen bonding interactions. |

| Amino (-NH2) | Thiadiazole Ring | Electron-donating | Can act as a hydrogen bond donor, potentially increasing binding affinity. |

Hybrid Molecule Design Principles Integrating Thiadiazole and Nicotinate Pharmacophores

The design of hybrid molecules that incorporate both the thiadiazole and nicotinate pharmacophores is a promising strategy in drug discovery. nih.govmdpi.com This approach aims to combine the favorable properties of both moieties into a single molecule, potentially leading to enhanced efficacy or a novel mechanism of action. The 1,3,4-thiadiazole ring is a well-known pharmacophore with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.comoaji.net Similarly, the nicotinic acid (pyridine-3-carboxylic acid) scaffold is present in many biologically active compounds.

In the context of this compound, the thiadiazole and nicotinate components can be considered as two distinct pharmacophoric units linked together. The design of new hybrid molecules can involve modifying the linker between these two rings, or by attaching other known pharmacophores to either the pyridine or thiadiazole ring. This strategy has been successfully employed in the development of novel anticancer agents where pyridine-thiazole hybrid molecules have shown significant antiproliferative activity. mdpi.com

Exploration of Biological Interactions and Mechanistic Studies

Investigation of Molecular Mechanisms Underlying Biological Interactions

There is currently no available research detailing the molecular mechanisms through which Methyl 5-(1,3,4-thiadiazol-2-yl)nicotinate may exert biological effects. Studies investigating its structure-activity relationships, signaling pathway modulation, or effects on cellular processes have not been identified in the public domain.

Identification and Validation of Biological Targets

No studies have been published that identify or validate specific biological targets of this compound. Therefore, there is no information on its potential interactions with enzymes or receptors, nor are there any cell-based assay results to analyze its impact on cellular pathways.

Enzyme Inhibition Assays

No data from enzyme inhibition assays for this compound are available.

Receptor Binding Profiling

There is no information from receptor binding profiling studies for this compound.

Cell-Based Assays for Pathway Perturbation Analysis

No results from cell-based assays investigating the perturbation of cellular pathways by this compound have been reported.

Development and Optimization of Assays for High-Throughput Screening

In the absence of identified biological activities or targets for this compound, there is no literature describing the development or optimization of assays for high-throughput screening of this specific compound.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Advanced Thiadiazole-Nicotinate Analogs

The synthesis of novel thiadiazole derivatives is a cornerstone of new drug development. rsc.org Traditional methods for creating 2,5-disubstituted 1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazides with various reagents. mdpi.com However, future research is shifting towards more efficient, diverse, and environmentally friendly synthetic protocols.

Advanced synthetic techniques are being explored to accelerate the discovery of new thiadiazole-nicotinate analogs. nih.gov These include microwave-assisted organic synthesis (MAOS), multicomponent reactions (MCRs), and the use of novel catalysts. nih.gov Microwave-assisted methods can dramatically reduce reaction times and improve yields, while multicomponent reactions allow for the creation of complex molecules in a single step, enhancing synthetic efficiency. rsc.org The development of robust synthetic routes is critical for rapidly generating a wide variety of functionalized heterocyclic compounds for drug discovery programs. rsc.org

Future synthetic strategies will likely focus on creating conformationally restricted analogues to improve receptor affinity and specificity by reducing the entropic loss upon binding. nih.gov By linking the pyridine (B92270) and thiadiazole moieties with various chains, novel derivatives with potentially enhanced biological activity can be developed. nih.gov

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Traditional refluxing with reagents like POCl3 or H2SO4 for cyclization. | Well-established procedures. | mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly. | Reduced reaction times, higher yields, improved purity. | nih.gov |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form the final product. | High efficiency, atom economy, and molecular diversity. | nih.gov |

| Catalytic Methods | Employing heterogeneous or novel catalysts to facilitate cyclization and functionalization. | Milder reaction conditions, higher selectivity, catalyst reusability. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Molecular Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. nih.govfrontiersin.org These computational tools can be applied to the Methyl 5-(1,3,4-thiadiazol-2-yl)nicotinate scaffold to explore vast chemical spaces and predict the biological activity of new derivatives.

De novo drug design, using generative AI models, can create novel molecular structures with desired pharmacological properties. eurekaselect.com These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn from existing libraries of active compounds to propose new thiadiazole-nicotinate derivatives that are synthetically accessible and possess high predicted activity.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of compounds based on their physicochemical properties. By training these models on datasets of known thiadiazole derivatives, researchers can screen virtual libraries of novel analogs and prioritize the most promising candidates for synthesis and testing. Furthermore, AI can predict crucial ADME (absorption, distribution, metabolism, and excretion) properties, helping to optimize drug-like characteristics early in the discovery process. nih.gov

| AI/ML Technique | Application | Potential Impact | Reference |

|---|---|---|---|

| Generative Models (e.g., VAEs, GANs) | De novo design of novel molecular structures. | Rapid generation of diverse and potent lead compounds. | eurekaselect.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity and identifying key structural features for potency. | Efficient virtual screening and lead optimization. | eurekaselect.com |

| Molecular Docking Simulations | Predicting the binding affinity and mode of interaction with biological targets. | Understanding mechanism of action and guiding structure-based design. | nih.gov |

| ADME/Toxicity Prediction | Forecasting pharmacokinetic and toxicity profiles of new compounds. | Early identification of candidates with favorable drug-like properties. | nih.gov |

Exploration of Novel Therapeutic Areas for this compound Derivatives

The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. nih.govresearchgate.net This versatility suggests that analogs of this compound could be developed for a wide range of therapeutic applications beyond their current scope.

Anticancer Activity: Many 1,3,4-thiadiazole derivatives have shown potent anticancer activity against various human cancer cell lines, including breast, colon, and lung cancer. mdpi.commdpi.com The thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes in cancer cells. mdpi.com Research has shown that these compounds can induce apoptosis and cell cycle arrest by inhibiting specific molecular targets like Akt. nih.gov Future research could focus on designing thiadiazole-nicotinate derivatives that target specific cancer-related pathways, such as protein kinases or histone deacetylases. nih.govmdpi.com

Antimicrobial Activity: The need for new antimicrobial agents is critical due to rising antibiotic resistance. Thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties. rsc.org Novel derivatives could be designed to target resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic fungi.

Other Therapeutic Areas: The structural features of the thiadiazole nucleus have also been associated with anticonvulsant, anti-inflammatory, and antidiabetic activities. rsc.org By modifying the substituents on both the thiadiazole and nicotinate (B505614) rings, it may be possible to develop selective agents for treating epilepsy, chronic inflammatory diseases, or metabolic disorders.

| Therapeutic Area | Potential Mechanism/Target | Rationale based on Thiadiazole Analogs | Reference |

|---|---|---|---|

| Oncology | Inhibition of protein kinases (e.g., Akt), tubulin polymerization, histone deacetylases. | Exhibits cytotoxicity against various cancer cell lines and can induce apoptosis. | nih.govmdpi.com |

| Infectious Diseases | Inhibition of essential microbial enzymes or disruption of cell wall synthesis. | Broad-spectrum activity against Gram-positive bacteria, fungi, and mycobacteria. | rsc.org |

| Neurology | Modulation of ion channels or neurotransmitter receptors. | Known anticonvulsant properties in animal models of epilepsy. | rsc.org |

| Inflammatory Diseases | Inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX). | Demonstrated anti-inflammatory and analgesic effects. | rsc.org |

Development of Targeted Delivery and Release Systems

The therapeutic efficacy of a drug is often limited by its poor solubility, lack of specificity, and undesirable side effects. Advanced drug delivery systems offer a strategy to overcome these limitations. nih.gov For derivatives of this compound, particularly in oncology, targeted delivery systems could significantly enhance their therapeutic index. researchgate.net

Nanoparticle-Based Carriers: Polymeric nanoparticles (PNPs), liposomes, and micelles are promising vectors for delivering heterocyclic anticancer compounds. frontiersin.orgnih.govnih.gov These nanocarriers can encapsulate the drug, protecting it from degradation in circulation, improving its solubility, and allowing for sustained release. frontiersin.orgmdpi.com The size of these nanoparticles enables them to accumulate preferentially in tumor tissue through the enhanced permeability and retention (EPR) effect. researchgate.net

Active Targeting: To further improve specificity, nanoparticles can be functionalized with targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folate). nih.govlongdom.org These ligands bind to receptors that are overexpressed on the surface of cancer cells, leading to receptor-mediated endocytosis and increased intracellular drug concentration. nih.gov For instance, a thiadiazole derivative has been successfully incorporated into a nanoparticle system designed to target carbonic anhydrase IX (CAIX), a receptor overexpressed in colorectal cancer. nih.gov

Stimuli-Responsive Systems: "Smart" nanocarriers can be designed to release their drug payload in response to specific stimuli within the tumor microenvironment, such as lower pH, redox potential, or specific enzymes. frontiersin.org This triggered release ensures that the drug is delivered directly to the target site, maximizing its effect while minimizing exposure to healthy tissues. longdom.org

| Delivery System | Description | Key Advantage | Reference |

|---|---|---|---|

| Liposomes | Vesicles composed of one or more lipid bilayers, capable of encapsulating hydrophilic and hydrophobic drugs. | Biocompatible; reduces systemic toxicity; can be functionalized for targeting. | nih.govresearchgate.net |

| Polymeric Nanoparticles (PNPs) | Solid colloidal particles made from natural or synthetic polymers (e.g., PLGA, PEG). | Controlled and sustained drug release; improved stability; tunable properties. | frontiersin.orglongdom.org |

| Polymer-Drug Conjugates (PDCs) | Covalent attachment of a drug to a polymer backbone. | Improved pharmacokinetics and tumor accumulation (EPR effect). | eurekaselect.comnih.gov |

| Stimuli-Responsive Systems | Nanocarriers designed to release drugs in response to internal (e.g., pH, enzymes) or external (e.g., light) stimuli. | Spatially and temporally controlled drug release at the target site. | frontiersin.orglongdom.org |

Compound Index

| Compound Name |

|---|

| This compound |

| 1,3,4-Thiadiazole |

| Nicotinate |

| Thiosemicarbazide (B42300) |

| Pyrimidine |

| Folate |

| Acetazolamide |

| Poly(lactic-co-glycolic acid) (PLGA) |

| Polyethylene glycol (PEG) |

Q & A

Q. What are the optimized synthetic routes for Methyl 5-(1,3,4-thiadiazol-2-yl)nicotinate, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of thiadiazole-pyridine hybrids typically involves coupling reactions between nicotinate derivatives and functionalized thiadiazoles. For example, refluxing 5-substituted-2-amino-1,3,4-thiadiazole derivatives with nicotinoylisothiocyanate in acetone under controlled conditions (e.g., 6–8 hours at 60–70°C) yields stable products with yields >70% . Key parameters include solvent polarity, temperature, and stoichiometric ratios. For instance, acetone is preferred due to its intermediate polarity, which enhances solubility without promoting side reactions. Monitoring via TLC and optimizing reflux duration are critical to minimize byproducts.

Table 1: Representative Reaction Conditions for Thiadiazole-Pyridine Hybrids

| Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Thiadiazole activation | Acetone, reflux (6–8 h) | 70–88 | Prolonged reflux reduces yield due to decomposition |

| Coupling | Nicotinoylisothiocyanate (1:1 molar ratio) | 72–85 | Excess reagent increases side products |

Q. How do spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The pyridine ring protons resonate at δ 8.5–9.0 ppm (aromatic H), while thiadiazole protons appear as singlets (δ 7.2–7.8 ppm). Methyl ester groups (COOCH₃) show distinct signals at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 308 for nicotinamide derivatives) confirm molecular weight, while fragmentation patterns validate functional groups (e.g., loss of COOCH₃ at m/z 45) .

- Purity : Sharp melting points (e.g., 160–162°C for pyridine-thiadiazole analogs) and consistent NMR integration ratios (>95% purity) are critical indicators .

Advanced Research Questions

Q. How can computational methods predict the reactivity and bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the thiadiazole ring’s electron-deficient nature enhances reactivity toward nucleophiles .

- Molecular Docking : Models interactions with biological targets (e.g., enzymes or receptors). The pyridine-thiadiazole scaffold shows affinity for kinase ATP-binding pockets due to planar geometry and hydrogen-bonding capacity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 for moderate lipophilicity) and toxicity risks (e.g., Ames test negativity) .

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR-derived bond lengths/angles with single-crystal X-ray diffraction data. For example, thiadiazole rings in crystal structures show planar geometry (dihedral angles <1°), which should align with NMR coupling constants (e.g., J = 0 Hz for coplanar protons) .

- Dynamic Effects : NMR detects time-averaged conformations, whereas XRD captures static structures. For flexible moieties (e.g., ester groups), variable-temperature NMR or NOESY can resolve discrepancies .

Table 2: Key Geometric Parameters from XRD vs. NMR

| Parameter | XRD Data (Å/°) | NMR Inference |

|---|---|---|

| C-S bond length | 1.68 ± 0.02 | Chemical shifts δ 165–170 ppm (¹³C-S) |

| Dihedral angle (thiadiazole-pyridine) | 46.3° | Coupling constants (J = 2–3 Hz for non-planar H) |

Q. What strategies optimize the compound’s solubility and stability for in vitro bioassays?

Methodological Answer:

- Solubility : Use co-solvents (e.g., DMSO:water mixtures) or derivatization (e.g., replacing methyl ester with hydrophilic groups like -OH or -NH₂) .

- Stability : Avoid prolonged exposure to light/heat. Store at –20°C in inert atmospheres. LC-MS monitoring under assay conditions (e.g., pH 7.4 buffer, 37°C) identifies degradation pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the thiadiazole ring to boost electrophilicity and target binding .

- Side Chain Variation : Replace the methyl ester with amides (e.g., nicotinamide derivatives) to improve hydrogen-bonding capacity, as seen in analogs with IC₅₀ values <10 µM against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.